molecular formula C11H14N2O3 B2795783 4-[(6-Methoxypyridin-2-yl)carbonyl]morpholine CAS No. 1791419-73-2

4-[(6-Methoxypyridin-2-yl)carbonyl]morpholine

Cat. No.: B2795783
CAS No.: 1791419-73-2
M. Wt: 222.244
InChI Key: XVSDWMRQESGRRF-UHFFFAOYSA-N
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Description

4-[(6-Methoxypyridin-2-yl)carbonyl]morpholine (CAS: 1791419-73-2) is a heterocyclic compound featuring a morpholine ring linked via a carbonyl group to a 6-methoxypyridin-2-yl moiety. Its structure is defined by the SMILES notation COC1=NC(=CC=C1)C(=O)N2CCOCC2 and InChIKey JXQZHVRAJXHXFY-UHFFFAOYSA-N . This compound is of interest in medicinal chemistry, particularly in the design of enzyme inhibitors and receptor modulators .

Properties

IUPAC Name

(6-methoxypyridin-2-yl)-morpholin-4-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3/c1-15-10-4-2-3-9(12-10)11(14)13-5-7-16-8-6-13/h2-4H,5-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVSDWMRQESGRRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=N1)C(=O)N2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(6-Methoxypyridin-2-yl)carbonyl]morpholine typically involves the reaction of morpholine with 6-methoxypyridine-2-carbonyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere (e.g., nitrogen) to prevent unwanted side reactions. The use of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, helps to facilitate the reaction.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry techniques to ensure consistent quality and yield. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 4-[(6-Methoxypyridin-2-yl)carbonyl]morpholine can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

  • Substitution: Substitution reactions can introduce new functional groups or replace existing ones.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Medicinal Chemistry

4-[(6-Methoxypyridin-2-yl)carbonyl]morpholine has shown promise in medicinal chemistry, particularly as an enzyme inhibitor. Studies indicate that it may interfere with enzyme activity by competing with natural substrates, making it a candidate for drug development aimed at conditions where enzyme modulation is beneficial.

Antibacterial and Antifungal Properties

Research into similar compounds has indicated potential antibacterial and antifungal activities, suggesting that this compound may exhibit comparable properties. The compound's ability to bind to specific enzymes could inhibit bacterial growth or fungal proliferation, warranting further investigation.

Crystallography

In the field of crystallography, this compound has been utilized to study molecular configurations and interactions through X-ray diffraction techniques. Researchers have successfully resolved crystal structures that reveal monoclinic symmetry and provide insights into intermolecular forces and stability.

Synthesis Methodologies

The synthesis of this compound typically involves several steps aimed at ensuring efficient production while minimizing side reactions. The general synthetic pathway includes:

  • Formation of the Morpholine Ring : Starting from appropriate precursors, the morpholine structure is formed.
  • Introduction of the Methoxypyridine Moiety : This step involves coupling reactions to attach the methoxypyridine group.
  • Final Modifications : Additional functional groups may be introduced to enhance biological activity.

These methods reflect common practices in synthetic organic chemistry aimed at generating compounds with desired pharmacological properties.

Numerous studies have documented the biological activities associated with this compound:

  • Enzyme Inhibition Studies : Research has shown that derivatives of morpholine compounds can effectively inhibit specific enzymes involved in metabolic pathways, leading to potential therapeutic applications.
  • Antimicrobial Activity : Investigations into related compounds have demonstrated varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria, indicating that similar properties may be present in this compound.
  • Crystallographic Insights : The use of X-ray diffraction has provided valuable data on the crystal structure of related compounds, enhancing understanding of their stability and interactions.

Mechanism of Action

The mechanism by which 4-[(6-Methoxypyridin-2-yl)carbonyl]morpholine exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact mechanism depends on the context in which the compound is used.

Comparison with Similar Compounds

Trisubstituted Pyrimidine Derivatives

Compounds such as CID2992168 (4-[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]morpholine) and CID891729 (4-[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]morpholine) share the morpholine ring but differ in the substituents on the pyrimidine core. Studies indicate that the morpholine ring enhances EP2 receptor potentiation compared to piperidine or pyrrolidine analogs. For example:

Compound Substituents on Pyrimidine EP2 Potentiation (Fold Shift)
CID2992168 (Morpholine) 3,4-Dimethoxyphenyl, CF₃ High
CID3239428 (Piperidine) 3,4-Dimethoxyphenyl, CF₃ Moderate

The morpholine moiety in these analogs improves activity, likely due to its electron-rich oxygen atom facilitating hydrogen bonding with biological targets .

Chloropyridine Derivatives

4-(6-Chloropyridin-2-yl)morpholine (CAS: Not provided; Molecular Formula: C₉H₁₁ClN₂O) replaces the methoxy group with a chlorine atom at the pyridine 6-position. For instance:

Compound Pyridine Substituent Key Properties
4-[(6-Methoxypyridin-2-yl)carbonyl]morpholine 6-OCH₃ Enhanced solubility, H-bond donor
4-(6-Chloropyridin-2-yl)morpholine 6-Cl Increased lipophilicity

Chlorine’s electron-withdrawing nature may decrease metabolic stability compared to methoxy groups, which are less prone to oxidative degradation .

Quinoline-Morpholine Hybrids

In 4-(3-(((1-phenyl-1H-1,2,3-triazol-4-yl)-methoxy)methyl)quinolin-2-yl)morpholine derivatives, the morpholine ring is attached to a quinoline core. These hybrids demonstrate cytotoxicity against cancer cells, with substituents like chlorine (IC₅₀: 17.20 µM) outperforming methoxy groups. However, the target compound’s methoxy group on pyridine may offer distinct pharmacokinetic advantages, such as reduced toxicity .

Spiro-Indazole-Piperidine Derivatives

The compound 4-(4-(1-isopropyl-7-oxo-1,4,6,7-tetrahydrospiro[indazole-5,4'-piperidine]-1'-carbonyl)-6-methoxypyridin-2-yl)benzoic acid shares the 6-methoxypyridin-2-yl group with the target molecule. Its tris salt form is used in acetyl-CoA carboxylase (ACC) inhibition, highlighting the therapeutic relevance of the methoxypyridine-morpholine motif in enzyme targeting .

Pyrimidine-Sulfanyl Derivatives

4-(6-{[(4-Chlorophenyl)sulfanyl]methyl}-2-phenyl-4-pyrimidinyl)morpholine (CAS: 477867-03-1) incorporates a sulfanyl group, increasing steric bulk compared to the target compound’s carbonyl linkage. This structural difference may reduce membrane permeability but enhance specificity for sulfur-interacting biological targets .

Critical Analysis of Substituent Effects

  • Methoxy vs. Chlorine : The methoxy group in the target compound enhances hydrogen bonding and solubility, whereas chlorine increases lipophilicity but may reduce metabolic stability .
  • Morpholine vs. Piperidine : Morpholine’s oxygen atom improves hydrogen-bonding capacity, critical for EP2 receptor activity, while piperidine derivatives in other contexts (e.g., benzamide analogs) show reduced potency .
  • Electron-Withdrawing Groups: Chlorine and fluorine in quinoline hybrids improve cytotoxicity, suggesting that the target’s methoxy group could be optimized for specific therapeutic endpoints .

Biological Activity

4-[(6-Methoxypyridin-2-yl)carbonyl]morpholine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a morpholine ring substituted with a carbonyl group linked to a 6-methoxypyridine moiety. This unique structure is believed to contribute to its biological properties.

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

  • Antiparasitic Activity : Recent studies have indicated that derivatives of this compound may exhibit activity against parasites such as Trypanosoma cruzi, the causative agent of Chagas disease. The structure-activity relationship (SAR) suggests that modifications to the pyridine and morpholine moieties can enhance potency against this target .
  • Antitumor Properties : Some derivatives have shown promise in inhibiting various cancer cell lines, indicating potential antitumor activity. For instance, compounds structurally related to this compound have been evaluated for their effects on cell proliferation and apoptosis in cancer models .

The mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular processes, such as proteasomes in parasitic organisms, disrupting their lifecycle and replication .
  • Cell Cycle Arrest : Some studies suggest that it can induce cell cycle arrest in cancer cells, leading to apoptosis. This effect is often mediated through the modulation of signaling pathways associated with cell growth and survival .
  • Interaction with Biological Targets : Molecular docking studies have indicated that the compound interacts favorably with key targets, enhancing its bioactivity. For example, it shows significant binding affinity towards certain proteins implicated in tumor growth and survival .

Case Studies

Several case studies highlight the biological activity of this compound:

  • Study on Chagas Disease : A recent study focused on the antiparasitic effects of this compound against T. cruzi. The results demonstrated that certain derivatives exhibited IC50 values in the low micromolar range, indicating significant potency against the parasite .
CompoundIC50 (μM)Activity Type
4a1.5Antiparasitic
4b0.9Antiparasitic
4c12Antitumor

Table 1: Biological activity data for derivatives of this compound

  • Antitumor Activity : In vitro studies demonstrated that derivatives showed selective cytotoxicity against various cancer cell lines, including breast and lung cancer models. The most active compound exhibited an IC50 value of approximately 10 μM against MDA-MB-231 breast cancer cells .

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